Dual AChE-MAO B-IN-3

AChE inhibition binding mode amyloid aggregation

Dual AChE-MAO B-IN-3 (compound C10) is a chromanone–1-benzyl-1,2,3,6-tetrahydropyridin hybrid developed as a multifunctional agent for Alzheimer's disease research. It functions as a dual-binding inhibitor of acetylcholinesterase (AChE), interacting with both the catalytic anionic site and peripheral anionic site, and as an inhibitor of monoamine oxidase B (MAO-B), with reported IC50 values of 0.58 ± 0.05 μM and 0.41 ± 0.04 μM, respectively.

Molecular Formula C30H26F3NO3
Molecular Weight 505.5 g/mol
Cat. No. B12395650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDual AChE-MAO B-IN-3
Molecular FormulaC30H26F3NO3
Molecular Weight505.5 g/mol
Structural Identifiers
SMILESC1CN(CC=C1C=C2COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)C(F)(F)F)CC5=CC=CC=C5
InChIInChI=1S/C30H26F3NO3/c31-30(32,33)25-8-6-23(7-9-25)19-36-26-10-11-27-28(17-26)37-20-24(29(27)35)16-21-12-14-34(15-13-21)18-22-4-2-1-3-5-22/h1-12,16-17H,13-15,18-20H2/b24-16+
InChIKeyNBRLCWFICSTVOB-LFVJCYFKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dual AChE-MAO B-IN-3: A Chromanone-Derived Dual AChE/MAO-B Inhibitor with Validated In Vivo Efficacy


Dual AChE-MAO B-IN-3 (compound C10) is a chromanone–1-benzyl-1,2,3,6-tetrahydropyridin hybrid developed as a multifunctional agent for Alzheimer's disease research [1]. It functions as a dual-binding inhibitor of acetylcholinesterase (AChE), interacting with both the catalytic anionic site and peripheral anionic site, and as an inhibitor of monoamine oxidase B (MAO-B), with reported IC50 values of 0.58 ± 0.05 μM and 0.41 ± 0.04 μM, respectively [1].

Why Not All Dual AChE/MAO-B Inhibitors Are Interchangeable: The Critical Role of Binding Mode and Multifunctional Activity


While multiple compounds in the dual AChE/MAO-B inhibitor class share the same nominal target profile, their underlying mechanisms, potency ratios, and ancillary biological activities differ substantially. Substituting one dual inhibitor for another without empirical validation can lead to divergent experimental outcomes due to variations in binding site interactions (e.g., dual-binding vs. single-site inhibition), differential impact on amyloid aggregation and tau phosphorylation, and distinct neuroprotective capacities [1][2]. The quantitative evidence below delineates where Dual AChE-MAO B-IN-3 (C10) provides verifiable differentiation.

Quantitative Differentiation: Dual AChE-MAO B-IN-3 (C10) vs. Key Comparators


Comparative AChE Inhibition: Dual-Binding Mechanism Distinguishes C10 from Donepezil

Dual AChE-MAO B-IN-3 (C10) inhibits AChE with an IC50 of 0.58 ± 0.05 μM [1]. While donepezil exhibits higher AChE inhibitory potency (IC50 ≈ 5.7–59.9 nM depending on assay conditions) [2], C10's value lies in its dual-binding mechanism: it occupies both the catalytic anionic site and the peripheral anionic site of AChE, whereas donepezil binds primarily to the catalytic site [1]. This dual-binding feature is associated with additional disease-modifying effects, including inhibition of AChE-induced amyloid aggregation [1].

AChE inhibition binding mode amyloid aggregation

MAO-B Inhibition: 90-Fold Greater Potency Compared to Ladostigil

Dual AChE-MAO B-IN-3 (C10) inhibits MAO-B with an IC50 of 0.41 ± 0.04 μM [1]. In contrast, the clinical-stage dual inhibitor ladostigil (TV-3326) inhibits MAO-B with an IC50 of 37.1 μM [2]. This represents an approximately 90-fold difference in potency.

MAO-B inhibition potency neuroprotection

Inhibition of AChE-Induced Amyloid Aggregation: Superior Inhibition Compared to Donepezil

Dual AChE-MAO B-IN-3 (C10) strongly inhibits AChE-induced amyloid aggregation, an effect that is more pronounced than that of donepezil [1]. While the exact quantitative metrics (e.g., percentage inhibition at a given concentration) are not fully specified in the primary reference, the qualitative superiority over donepezil is explicitly stated.

amyloid aggregation AChE Alzheimer's disease

In Vivo Efficacy: Enhanced Cognitive Restoration Compared to Donepezil in Scopolamine-Induced AD Mice

In a scopolamine-induced Alzheimer's disease mouse model, Dual AChE-MAO B-IN-3 (C10) (10 mg/kg, i.p., once daily for 10 days) produced significant improvements in cognitive behavior and spatial memory, with efficacy surpassing that of donepezil [1].

in vivo cognitive improvement Alzheimer's model

Safety Profile: Minimal Neurotoxicity at Concentrations up to 100 μM

Dual AChE-MAO B-IN-3 (C10) exhibits minimal neurotoxicity in SH-SY5Y neuroblastoma cells, maintaining 96.92–99.58% cell viability at concentrations up to 100 μM after 24-hour exposure [1].

neurotoxicity cell viability safety

High-Impact Application Scenarios for Dual AChE-MAO B-IN-3 (C10)


Alzheimer's Disease Research Requiring Dual AChE/MAO-B Inhibition with Anti-Amyloid Properties

Dual AChE-MAO B-IN-3 (C10) is ideally suited for in vitro and in vivo studies investigating the combined effects of AChE and MAO-B inhibition, particularly those that aim to link dual-binding AChE inhibition with reduced amyloid aggregation [1]. Its dual-binding mode at AChE distinguishes it from single-site inhibitors like donepezil [1], making it a valuable tool for dissecting the contributions of peripheral anionic site engagement to disease-modifying outcomes.

In Vivo Behavioral Studies Comparing Multifunctional vs. Single-Target Approaches in AD Models

Given its demonstrated superiority over donepezil in a scopolamine-induced AD mouse model [1], C10 is a compelling candidate for head-to-head in vivo comparisons against other mono-target or dual-target agents. Researchers can leverage the published dosing regimen (10 mg/kg, i.p., 10 days) as a validated starting point for cognitive and memory assessments.

Cellular Models of Aβ-Induced Toxicity and Mitochondrial Dysfunction

C10's ability to protect against mitochondrial dysfunction and oxidation more effectively than donepezil [1] positions it as a potent probe for studies examining the interplay between cholinergic signaling, oxidative stress, and mitochondrial health in neuronal cultures. Its minimal neurotoxicity at high concentrations [1] further supports its use in long-term cellular assays.

Structure-Activity Relationship (SAR) Studies of Chromanone-Based Dual Inhibitors

As the lead compound in a series of chromanone–1-benzyl-1,2,3,6-tetrahydropyridin hybrids [1], C10 serves as a critical reference standard for medicinal chemistry efforts aimed at optimizing dual AChE/MAO-B inhibition. Its well-characterized IC50 values and binding mode provide a quantitative baseline for evaluating new analogs.

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